REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[CH:4][N:3]=1.[NH2:1][C:2]1[C:7]([Cl:10])=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condition
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected by filteration
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.254 g | |
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[C:5]([Cl:10])=[CH:4][N:3]=1.[NH2:1][C:2]1[C:7]([Cl:10])=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled condition
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected by filteration
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by silica gel column chromatography (chloroform/methanol=95/5→90/10, heptane/ethyl acetate=65/35→50/50)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.254 g | |
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |